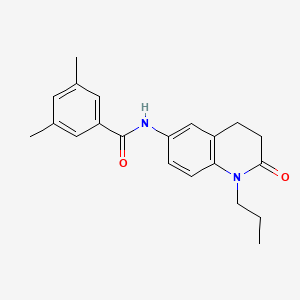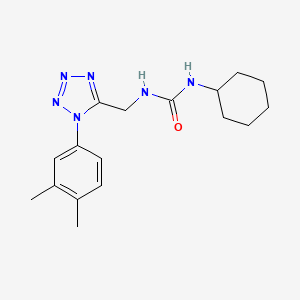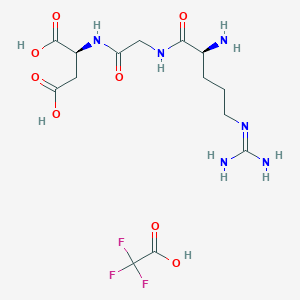![molecular formula C21H19FN6O3 B2632525 7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione CAS No. 377051-11-1](/img/no-structure.png)
7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C21H19FN6O3 and its molecular weight is 422.42. The purity is usually 95%.
BenchChem offers high-quality 7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Synthesis
The compound 7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione and its related structures have been synthesized and studied for various purposes. Barakat et al. (2016) synthesized a related compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, through a multicomponent reaction. The molecular structure of this compound was confirmed by spectroscopic methods and X-ray crystallography, highlighting the intricate molecular arrangements that these compounds can form (Barakat et al., 2016).
Polymorphism and Crystal Structures
The study of polymorphism and crystal structures of related compounds has been a focus in scientific research. Dwivedi and Das (2018) described the polymorphism of four new bis-hydrazone compounds, highlighting the conformational adjustments and packing polymorphism in their crystal structures. Such studies are crucial for understanding the physical properties and potential applications of these compounds (Dwivedi & Das, 2018).
Antimicrobial Activity
The antimicrobial properties of compounds similar to 7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione have been extensively studied. Kandhavelu et al. (2012) synthesized and characterized novel arylhydrazones of methylene active compounds, which were evaluated for their antimicrobial activity using a whole-cell bacterial luminescence biosensor method. This research provides insights into the potential use of such compounds in fighting microbial infections (Kandhavelu et al., 2012).
Reactions and Transformations
Understanding the reactions and transformations of such compounds is vital for their practical application. Shcherbakov et al. (2009) studied the reactions of 3-(l-Aminoethylidene)-5,6,7,8-tetrafluorobenzopyran-2,4-dione with substituted hydrazines, revealing the formation of various derivatives depending on the nucleophilicity of hydrazines and reaction conditions. This knowledge is instrumental in synthesizing new compounds with desired properties (Shcherbakov et al., 2009).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione' involves the condensation of 4-fluorobenzylamine with 3-hydroxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with 1,3-dimethyluracil-2,6-dione in the presence of a suitable catalyst to yield the final product.", "Starting Materials": [ "4-fluorobenzylamine", "3-hydroxybenzaldehyde", "1,3-dimethyluracil-2,6-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzylamine with 3-hydroxybenzaldehyde in ethanol to form the Schiff base.", "Step 2: Isolation of the Schiff base by filtration and washing with ethanol.", "Step 3: Reaction of the Schiff base with 1,3-dimethyluracil-2,6-dione in the presence of a suitable catalyst, such as p-toluenesulfonic acid, at reflux temperature for several hours.", "Step 4: Purification of the crude product by column chromatography using a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product." ] } | |
CAS RN |
377051-11-1 |
Product Name |
7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
Molecular Formula |
C21H19FN6O3 |
Molecular Weight |
422.42 |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19FN6O3/c1-26-18-17(19(30)27(2)21(26)31)28(12-13-6-8-15(22)9-7-13)20(24-18)25-23-11-14-4-3-5-16(29)10-14/h3-11,29H,12H2,1-2H3,(H,24,25) |
InChI Key |
OUOHZOLDXIOCFG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)O)CC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2632444.png)


![5-((2-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2632450.png)

![3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2632453.png)

![5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2632457.png)


![5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2632460.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2632463.png)
![6-methyl-N-[3-(methylthio)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2632465.png)